3-[(3,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid
Description
Properties
IUPAC Name |
3-[(3,4-dimethylphenyl)sulfamoyl]-4-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-10-5-7-14(8-12(10)3)17-22(20,21)15-9-13(16(18)19)6-4-11(15)2/h4-9,17H,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SERAJRQZBSLSDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid typically involves the following steps:
Formation of the Sulfamoyl Intermediate: The initial step involves the reaction of 3,4-dimethylphenylamine with chlorosulfonic acid to form the corresponding sulfamoyl chloride.
Coupling with Benzoic Acid Derivative: The sulfamoyl chloride is then reacted with 4-methylbenzoic acid in the presence of a base such as triethylamine to yield the desired product.
The reaction conditions generally include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(3,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfamoyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the sulfamoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemical Synthesis and Organic Chemistry
Building Block in Organic Synthesis
This compound serves as an essential building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, such as coupling reactions with other aromatic compounds or functional groups. The sulfamoyl group enhances the compound's reactivity, making it a valuable precursor for synthesizing sulfonamide derivatives and other related compounds .
Synthesis Methodology
The synthesis typically involves the reaction of 3,4-dimethylphenylamine with chlorosulfonic acid to form sulfamoyl chloride, which is then coupled with 4-methylbenzoic acid in the presence of bases like triethylamine. Controlled reaction conditions are crucial to minimize side reactions and ensure high yields .
Potential Therapeutic Uses
Research into the pharmacological properties of 3-[(3,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid suggests potential therapeutic applications. The compound may exhibit biological activities such as:
- Antimicrobial Activity : Preliminary studies indicate that similar sulfonamide derivatives can inhibit various bacterial strains, suggesting potential use as antibiotics.
- Anticancer Properties : Compounds within this class have shown promise in inducing apoptosis in cancer cells and inhibiting tumor growth in preclinical models .
Industrial Applications
Material Development
In industrial contexts, this compound can be used in developing new materials or as an intermediate in producing specialty chemicals. Its unique chemical structure allows for modifications that can lead to materials with tailored properties for specific applications .
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Testing
In vitro studies have demonstrated that this compound exhibits significant activity against various bacterial strains. Minimum inhibitory concentration (MIC) values indicate its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Mechanisms
A study involving xenograft models revealed that derivatives similar to this compound significantly inhibited tumor growth by inducing apoptosis and arresting the cell cycle. The involvement of the p53 pathway was identified as a critical mechanism for its anticancer effects.
Research Findings and Future Directions
Ongoing research focuses on optimizing the synthesis of this compound to enhance its biological activity while reducing toxicity. Structure-activity relationship (SAR) studies are being conducted to identify key functional groups responsible for its pharmacological effects .
Mechanism of Action
The mechanism of action of 3-[(3,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds or electrostatic interactions with proteins or enzymes, potentially inhibiting their activity. The pathways involved may include modulation of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
(a) 4-[(3,4-Dimethylphenyl)sulfamoyl]benzoic Acid
- Molecular Formula: C₁₅H₁₅NO₄S
- Molecular Weight : 305.36 g/mol
- Key Difference : The sulfamoyl group is located at the 4-position of the benzoic acid core instead of the 3-position.
- Implications : Positional isomerism can alter solubility and binding affinity. The 4-sulfamoyl derivative (CAS 1562417-33-7) is reported to have lower molecular weight and distinct crystallinity, as inferred from its ChemSpider ID (MFCD03476378) .
(b) 3-[(3,5-Dimethoxyphenyl)sulfamoyl]-4-methylbenzoic Acid
- Molecular Formula: C₁₆H₁₇NO₆S
- Molecular Weight : 351.37 g/mol
- Key Difference : The 3,4-dimethylphenyl group is replaced with a 3,5-dimethoxyphenyl group.
- Implications : Methoxy groups increase electron density and metabolic stability compared to methyl groups. This compound’s higher molecular weight (351.37 vs. 319.38 g/mol) suggests differences in pharmacokinetics .
Analogues with Substituent Variations on the Aromatic Ring
(a) 3-{[(2,4-Dimethylphenyl)amino]sulfonyl}-4-methylbenzoic Acid
- Molecular Formula: C₁₆H₁₇NO₄S
- Molecular Weight : 319.38 g/mol
- Key Difference : The sulfamoyl group is attached to a 2,4-dimethylphenyl ring instead of 3,4-dimethylphenyl.
- Implications : Substituent position affects steric hindrance and π-π stacking interactions. This analogue (Catalog 160052) shares the same molecular weight as the target compound but may exhibit distinct receptor-binding profiles .
(b) 4-Methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzoic Acid
- Molecular Formula: C₁₅H₁₅NO₄S
- Molecular Weight : 305.36 g/mol
- Key Difference : The substituent on the phenyl ring is a single methyl group at the 4-position.
- Implications : Reduced steric bulk may enhance solubility but decrease lipophilicity, impacting membrane permeability .
Non-Sulfonamide Analogues with Related Cores
(a) 3-(3,4-Dimethylphenyl)-3-(pyridin-4-yl)acrylic Acid
- Molecular Formula: C₁₆H₁₅NO₂
- Melting Point : 238–240 °C
- Key Difference : Replaces the sulfamoyl-benzoic acid core with an acrylic acid scaffold.
- Implications : The acrylic acid structure introduces conjugated double bonds, influencing UV absorption and redox properties. Higher melting point suggests stronger intermolecular forces .
(b) 3-(2-Chloropyridin-4-yl)-3-(3,4-dimethylphenyl)acrylic Acid
- Molecular Formula: C₁₆H₁₄ClNO₂
- Melting Point : 201–202 °C
- Key Difference : Incorporates a chlorine atom on the pyridine ring.
Data Tables
Table 1: Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent Differences |
|---|---|---|---|
| 3-[(3,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid | C₁₆H₁₇NO₄S | 319.38 | Reference compound |
| 4-[(3,4-Dimethylphenyl)sulfamoyl]benzoic acid | C₁₅H₁₅NO₄S | 305.36 | Sulfamoyl at 4-position |
| 3-[(3,5-Dimethoxyphenyl)sulfamoyl]-4-methylbenzoic acid | C₁₆H₁₇NO₆S | 351.37 | Methoxy groups at 3,5-positions |
| 3-{[(2,4-Dimethylphenyl)amino]sulfonyl}-4-methylbenzoic acid | C₁₆H₁₇NO₄S | 319.38 | 2,4-dimethylphenyl substituent |
Table 2: Metabolic and Pharmacological Insights
Research Findings and Implications
- Metabolic Stability : The 3,4-dimethylphenyl group in the target compound enhances metabolic stability compared to methoxy-substituted analogues, as methyl groups are less prone to oxidative demethylation .
- Solubility : Positional isomerism (3- vs. 4-sulfamoyl) significantly impacts aqueous solubility, with 4-substituted derivatives being more polar .
- Toxicity : Chlorine-containing analogues (e.g., 3-(2-chloropyridin-4-yl)acrylic acid) show higher cytotoxicity in hepatocyte assays, likely due to reactive intermediate formation .
Biological Activity
3-[(3,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a sulfamoyl group attached to a benzoic acid moiety, with the molecular formula and a molecular weight of 319.38 g/mol. The presence of the dimethylphenyl group contributes to its unique reactivity and biological properties.
The mechanism through which this compound exerts its biological effects involves multiple interactions at the molecular level:
- Hydrogen Bonding : The sulfamoyl group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity.
- Electrostatic Interactions : These interactions may modulate enzyme activity or interfere with cellular signaling pathways.
Antibacterial Properties
Research indicates that compounds with sulfamoyl groups often exhibit antibacterial activities. Preliminary studies suggest that this compound may inhibit specific bacterial enzymes or pathways associated with inflammation and infection.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It may enhance the release of immunostimulatory cytokines, which are crucial in modulating immune responses. In vitro studies have demonstrated that this compound can activate NF-κB signaling pathways, which play a vital role in inflammatory responses .
Research Findings and Case Studies
Several studies provide insights into the biological activity of this compound:
- Inhibition Studies : In a study focused on substituted benzoic acid derivatives, compounds similar to this compound showed IC50 values ranging from 7 to 40 μM against specific targets related to tuberculosis (MtDHFR inhibitors) . This suggests that our compound may possess comparable inhibitory activity.
- Structure-Activity Relationship (SAR) : A systematic SAR study on sulfamoyl derivatives indicated that modifications in the structure could enhance biological activity. Compounds were evaluated for their ability to activate NF-κB in response to Toll-like receptor stimulation, showing significant promise as immunomodulators .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antibacterial | Inhibition of bacterial enzymes | |
| Anti-inflammatory | Activation of NF-κB signaling | |
| Cytokine Release | Enhanced immunostimulatory response |
Table 2: Inhibition Potency Against MtDHFR
Q & A
Q. What experimental controls are critical for ensuring reproducibility in biological activity assays?
- Methodological Answer :
- Positive/Negative Controls : Include known inhibitors/agonists (e.g., acetazolamide for carbonic anhydrase assays) and vehicle-only samples.
- Plate Normalization : Use Z’-factor calculations to validate assay robustness. Repeat experiments across three independent batches to account for biological variability .
Comparative Studies
Q. How does the reactivity of this compound compare to structurally related 3-chloro-4-(methylsulfanyl)benzoic acid?
- Methodological Answer : The sulfamoyl group enhances hydrogen-bonding capacity compared to methylsulfanyl, increasing solubility in polar solvents. Reactivity in nucleophilic substitution is reduced due to electron-withdrawing sulfonamide, whereas 3-chloro-4-(methylsulfanyl) analogs undergo faster SNAr reactions at the chloro position .
Q. What lessons can be drawn from the structure-activity relationships (SAR) of Eltrombopag, a structurally analogous sulfamoyl benzoate?
- Methodological Answer : Eltrombopag’s 3,4-dimethylphenyl group enhances thrombopoietin receptor (TpoR) binding via hydrophobic interactions. For the target compound, modifying the methyl substituents to halogens (e.g., Cl, F) may improve target selectivity, as seen in fluorinated benzoic acid derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
